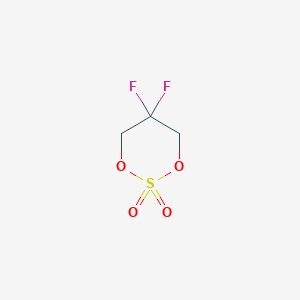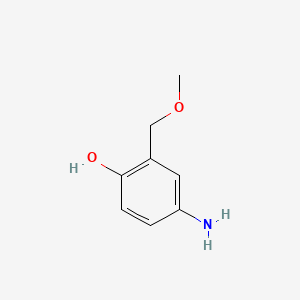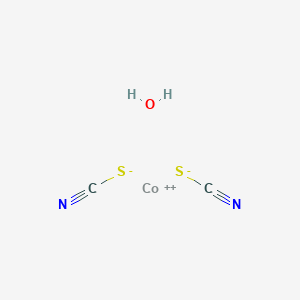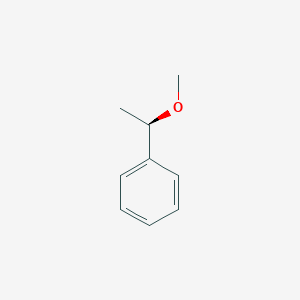
2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide: is a chemical compound with the molecular formula C3H4F2O4S and a molecular weight of 174.12 g/mol It is known for its unique structure, which includes a dioxathiane ring with two fluorine atoms and two dioxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfuryl fluoride under controlled conditions. The reaction is carried out at a temperature of around 40°C for 60 minutes, with a molar ratio of sulfuryl fluoride to 1,3-propanediol of 1.2:1 . A catalyst, such as potassium periodate, is used to facilitate the reaction, resulting in a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted dioxathiane derivatives.
Scientific Research Applications
5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of imidazolidinium salts.
Biology: The compound’s reactivity makes it useful in biochemical studies and as a potential reagent in enzyme inhibition studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Mechanism of Action
The mechanism of action of 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide involves its interaction with various molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to enzyme inhibition or modification of protein function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
1,3,2-Dioxathiolane 2,2-dioxide (Ethylene sulfate): This compound has a similar dioxathiane ring structure but lacks the fluorine atoms.
1,3,2-Dioxathiolane-2,2-dione: Another similar compound, differing in the oxidation state of the sulfur atom.
Uniqueness: 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide is unique due to the presence of fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and specificity .
Properties
CAS No. |
1215071-15-0 |
|---|---|
Molecular Formula |
C3H4F2O4S |
Molecular Weight |
174.13 g/mol |
IUPAC Name |
5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C3H4F2O4S/c4-3(5)1-8-10(6,7)9-2-3/h1-2H2 |
InChI Key |
SDSLYBGMSYITQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COS(=O)(=O)O1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydrobenzo[d]isothiazole 1-oxide](/img/structure/B13363925.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363947.png)
![6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13363953.png)

![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)

![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)

![2-Methyl-3-{6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364005.png)
